Dihydrocitflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Dihydrocitflavanone” is a type of flavonoid . Flavonoids are polyphenolic phytochemicals produced in fruits, nuts, and vegetables, and dietary consumption of these structurally diverse compounds is associated with multiple health benefits .

Synthesis Analysis

A series of 5,7-dihydroxyflavanone derivatives were efficiently synthesized . Their antimicrobial efficacy on Gram-negative, Gram-positive bacteria, and yeast were evaluated . Among these compounds, most of the halogenated derivatives exhibited the best antimicrobial activity .

Molecular Structure Analysis

Flavonoids contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure . Further modifications at C4 (a ketone group), C2–C3 (saturated or olefinic) plus hydroxy or methoxy substituents on the phenylchromen-4-one and phenyl rings results in formation of flavanones, flavanols, flavonols, flavones, anthocyanidins, and isoflavones .

Chemical Reactions Analysis

Qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants . In this lab, there were four objectives with the precipitates. First, performing “spot tests” for precipitation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a material can be analyzed using various techniques . These techniques can be used to screen these material properties in high throughput .

科学的研究の応用

Anti-Inflammatory Agents

“Dihydrocitflavanone” derivatives have been synthesized and investigated for their anti-inflammatory activities . The most active compounds were found to have a higher Nitric Oxide (NO) inhibition capacity compared to pinocembrin, demonstrating the importance of pharmacomodulation to improve the biological potential of natural molecules .

Antioxidant Properties

Flavonoids, including “Dihydrocitflavanone”, are known to have antioxidant properties . They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body .

Antiviral Effects

Flavonoids have been studied for their antiviral effects . While specific research on “Dihydrocitflavanone” in this context is limited, it’s possible that it shares this property with other flavonoids .

Antimicrobial Activity

Flavonoids, including “Dihydrocitflavanone”, may have antimicrobial activity . They can inhibit the growth of bacteria, fungi, and other microorganisms .

Anticancer Properties

Flavonoids are being investigated for their potential anticancer properties . They may inhibit the growth of cancer cells and induce apoptosis (programmed cell death) .

Cardioprotective Effects

Flavonoids are known for their cardioprotective effects . They can help protect the heart and blood vessels from damage .

作用機序

Target of Action

Dihydrocitflavanone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a natural flavonoid . The primary target of this compound is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is crucial for neuronal survival and plasticity .

Mode of Action

7,8-DHF acts as a potent and selective small-molecule agonist of TrkB . It mimics the function of the brain-derived neurotrophic factor (BDNF), a peptide produced in the human body that acts on this receptor . Therefore, 7,8-DHF, which can cross the blood-brain barrier, is used instead .

Biochemical Pathways

Upon activation of the TrkB receptor, neurons tend to experience growth and protective effects . The growth primarily affects the dendrites of the neuron, which reach out into the synapse to communicate with subsequent neurons . 7,8-DHF has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .

Pharmacokinetics

7,8-DHF is stable in liver microsomal assay but labile in hepatocytes, indicating that 7,8-DHF might be readily subjected to glucuronidation, sulfation, and other metabolic processes . This property impacts the compound’s bioavailability and its ability to cross the blood-brain barrier .

Result of Action

The activation of TrkB by 7,8-DHF leads to various neuropharmacological effects, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It has demonstrated a range of effects in preclinical studies, such as antioxidant, anti-inflammation, and cardiovascular regulation .

Action Environment

The action of 7,8-DHF can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the diet of the organism. In a study, it was found that 7,8-DHF could alleviate obesity induced by a high-fat diet in female mice . Moreover, the compound’s action and stability could also be influenced by factors like pH, temperature, and the presence of other compounds in the environment.

将来の方向性

特性

IUPAC Name |

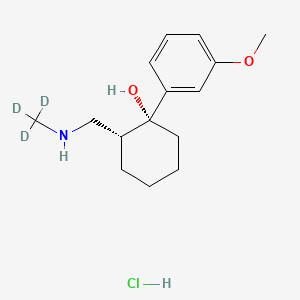

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-6,10,16,21,23H,7-9H2,1-2H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRULANAUYZIL-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

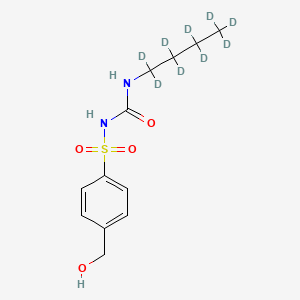

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

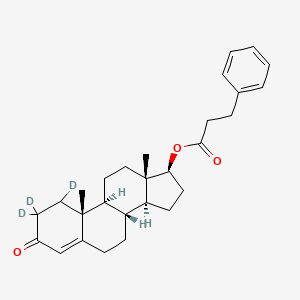

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

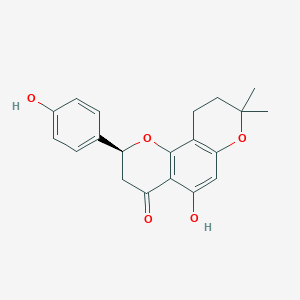

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)